5-Amino-3-tert-butyl-1,2-thiazole-4-carboxylic acid
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Overview
Description
5-Amino-3-tert-butyl-1,2-thiazole-4-carboxylic acid: is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Mode of Action
Thiazole derivatives have been known to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
It’s important to note that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
It’s worth noting that thiazole derivatives possess various biological activities, ie, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
One specific derivative, 2-amino-5-tert-butyl-1,3,4-thiadiazole, has been reported to inhibit the corrosion of brass in sea water samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-tert-butyl-1,2-thiazole-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-aminothiazole with tert-butyl bromoacetate under basic conditions, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-tert-butyl-1,2-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives of the thiazole ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, 5-Amino-3-tert-butyl-1,2-thiazole-4-carboxylic acid serves as a building block for the construction of more complex molecules. It can be used in the synthesis of heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals.
Biology and Medicine: This compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It can be used in the design of drugs with antimicrobial, anticancer, or anti-inflammatory properties. Researchers are exploring its use as a scaffold for the development of new therapeutic agents.
Industry: In the material science industry, this compound can be used in the synthesis of polymers and advanced materials. Its unique structure allows for the modification of material properties, making it useful in the development of coatings, adhesives, and other functional materials.
Comparison with Similar Compounds
- 2-Amino-5-tert-butyl-1,3,4-thiadiazole
- 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid
Comparison: 5-Amino-3-tert-butyl-1,2-thiazole-4-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring Compared to 2-Amino-5-tert-butyl-1,3,4-thiadiazole, it has a different arrangement of nitrogen and sulfur atoms, which can lead to distinct chemical and biological properties
Properties
IUPAC Name |
5-amino-3-tert-butyl-1,2-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-8(2,3)5-4(7(11)12)6(9)13-10-5/h9H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQRVOAVXHNONS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NSC(=C1C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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